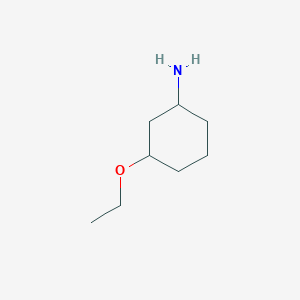

3-Ethoxycyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-ethoxycyclohexan-1-amine |

InChI |

InChI=1S/C8H17NO/c1-2-10-8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 |

InChI Key |

KKZUERSLJCHYKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC(C1)N |

Origin of Product |

United States |

Research Significance and Context of 3 Ethoxycyclohexan 1 Amine Within Amine and Cyclohexyl Chemistry

Importance of Amines in Organic Synthesis and Chemical Sciences

Amines, organic compounds derived from ammonia (B1221849), are of paramount importance in both synthetic and medicinal chemistry. solubilityofthings.com Their significance stems from their versatile chemical properties and their presence in a vast array of biologically active molecules and industrial products. purkh.comijrpr.com

Amines are indispensable building blocks in the synthesis of more complex organic compounds. hilarispublisher.com Their utility arises from the nucleophilic nature of the nitrogen atom, which readily participates in a variety of chemical reactions to form new carbon-nitrogen bonds. numberanalytics.comnumberanalytics.com This reactivity is fundamental to constructing the molecular architectures of numerous pharmaceuticals, agrochemicals, and other fine chemicals. ijrpr.comnumberanalytics.com

Key reactions involving amines include:

Nucleophilic Substitution: Amines act as nucleophiles, reacting with electrophiles like alkyl halides to form more substituted amines. numberanalytics.comamerigoscientific.com

Acylation: They react with acyl halides or anhydrides to produce amides, a crucial linkage in many biological molecules and synthetic polymers. amerigoscientific.commolport.com

Formation of Imines and Enamines: The reaction of amines with aldehydes and ketones yields imines and enamines, which are important intermediates in various synthetic pathways. solubilityofthings.com

The Ugi reaction, a multi-component reaction, exemplifies the power of amines in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials. nih.gov

The influence of amines extends into materials science, where they are integral to the synthesis and function of a wide range of materials. ijrpr.com They serve as monomers in the production of polymers such as polyamides and polyimides, and as curing agents for epoxy resins used in coatings and adhesives. numberanalytics.com The ability of amines to coordinate with metal ions also makes them valuable as ligands in coordination chemistry and catalysis. numberanalytics.comnumberanalytics.com Furthermore, the unique electronic and optical properties of some amine-containing compounds make them suitable for applications in organic electronics and photovoltaics. ijrpr.com

Significance of Cyclohexanamine Scaffolds in Chemical Research

Cyclohexanamine, a primary aliphatic amine attached to a cyclohexane (B81311) ring, and its derivatives are significant scaffolds in chemical research. atamanchemicals.com They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors. atamanchemicals.comresearchgate.net The conformational properties and stereochemical possibilities of the cyclohexane ring provide a rich area for investigation.

The cyclohexane ring is not planar but exists predominantly in a stable, strain-free "chair" conformation. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. pressbooks.pub The interplay between these two positions is a key aspect of conformational analysis.

Generally, a substituent is more stable in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial atoms on the same side of the ring. libretexts.org The energy difference between the equatorial and axial conformers determines the equilibrium distribution of the two forms. pressbooks.pub The size and nature of the substituent significantly influence this energy difference; bulkier groups have a stronger preference for the equatorial position. pressbooks.pub

The presence of multiple substituents on the cyclohexane ring introduces stereoisomerism, including cis-trans isomerism and enantiomerism. sapub.org The relative orientation of substituents (cis or trans) has a profound effect on the stability of the chair conformations. libretexts.org For instance, in a disubstituted cyclohexane, the most stable conformer will be the one that places the maximum number of bulky groups in equatorial positions. libretexts.org

The stereochemistry of cyclohexanamine derivatives is crucial for their biological activity and their application as chiral building blocks in asymmetric synthesis. evitachem.comrsc.org The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with biological targets like enzymes or receptors. evitachem.com

Specific Academic Relevance of Ethoxy-Substituted Cyclohexanamines

The ethoxy group itself can influence the electronic and steric environment of the molecule. Research on related substituted cyclohexanes, such as those with methoxy (B1213986) or other alkoxy groups, has shown that these substituents can affect the potency and selectivity of biologically active molecules. biorxiv.orgrsc.org For example, in the context of developing enzyme inhibitors, switching from a methoxy to an ethoxy group has been shown to significantly improve selectivity. biorxiv.org

The synthesis of specific stereoisomers of ethoxy-substituted cyclohexanamines is a relevant challenge in organic synthesis. Methods for producing such compounds might involve the catalytic hydrogenation of a corresponding ketone, such as 3-ethoxycyclohexan-1-one, or the reduction of related nitriles or imines. evitachem.combiosynth.com The precise control of stereochemistry during these synthetic steps is a key objective for researchers.

The study of compounds like 3-ethoxycyclohexan-1-amine contributes to a deeper understanding of fundamental principles of stereochemistry and conformational analysis. Furthermore, these molecules can serve as valuable intermediates or scaffolds in the development of new pharmaceuticals and other functional materials. evitachem.com

Interactive Data Tables

Properties of Related Cyclohexane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Ethylcyclohexan-1-amine | C8H17N | 127.23 | 6850-52-8 |

| 3-Methylcyclohexan-1-amine, (1S-cis)- | C7H15N | 113.2 | 64869-63-2 |

| 4-Ethoxycyclohexan-1-amine | C8H17NO | - | 4342-49-8 |

| 2-Ethoxycyclohexan-1-amine | C8H17NO | 143.23 | - |

| 3-Ethoxycyclohexan-1-one | C8H16O2 | - | 13619-73-3 |

| 3-Ethoxycyclohexan-1-ol | C8H16O2 | - | 51181-36-3 |

Unique Reactivity Profiles Introduced by Vicinal or Distal Functionalization

The reactivity of an amine group can be significantly modulated by the presence of other functional groups on the cyclohexyl scaffold. In the case of this compound, the ethoxy group is positioned distally to the amine. This 1,3-relationship introduces more subtle electronic and steric effects compared to a vicinal (1,2) or geminal (1,1) arrangement.

The ethoxy group, being electron-donating through resonance and electron-withdrawing through induction, can influence the basicity and nucleophilicity of the amine. While the inductive effect diminishes with distance, it can still impact the reactivity of the amine lone pair. libretexts.org Theoretical studies on related systems have shown that substituents on a ring can affect the energetics of transition states in reactions involving the amine. rsc.orgscispace.com For instance, in reactions where the amine acts as a nucleophile, the presence of the ethoxy group could subtly alter the reaction kinetics compared to an unsubstituted cyclohexylamine (B46788).

Furthermore, the ethoxy group can participate in intramolecular interactions, especially in reactions involving the amine. For example, under certain conditions, the oxygen of the ethoxy group could act as an intramolecular hydrogen bond acceptor, influencing the conformation of the molecule and the accessibility of the amine's lone pair. This can be particularly relevant in catalyzed reactions where the conformation of the substrate-catalyst complex is crucial.

Potential for Advanced Stereochemical Control

The stereochemistry of 1,3-disubstituted cyclohexanes like this compound is a cornerstone of its chemical character. The compound can exist as cis and trans diastereomers, each with distinct conformational preferences that dictate their reactivity and properties.

The chair conformation is the most stable arrangement for a cyclohexane ring. In a 1,3-disubstituted cyclohexane, the relative stability of the conformers depends on the positions of the substituents (axial or equatorial). spcmc.ac.inpbworks.com

cis-3-Ethoxycyclohexan-1-amine : This isomer can exist in two chair conformations: one with both the amine and ethoxy groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric interactions between axial substituents. libretexts.orgsapub.org

trans-3-Ethoxycyclohexan-1-amine : This isomer exists in two chair conformations that are energetically equivalent, with one group being axial and the other equatorial. spcmc.ac.in

The ability to selectively synthesize a specific stereoisomer (cis or trans) is a significant goal in organic synthesis. Modern catalytic methods, including palladium-catalyzed reactions, have shown promise in achieving high regio- and stereoselectivity in the synthesis of 1,3-disubstituted cyclohexanes. spcmc.ac.inlibretexts.orgmvpsvktcollege.ac.in For instance, the reduction of a corresponding β-enaminoketone can lead to specific cis or trans 3-aminocyclohexanol (B121133) products, which could be precursors to this compound. nih.gov The choice of reagents and reaction conditions can favor the formation of one diastereomer over the other, highlighting the potential for advanced stereochemical control. nih.govrsc.orgmdpi.com

The stereochemical configuration, in turn, dictates the molecule's interactions with other chiral molecules, a critical aspect in medicinal chemistry and materials science.

Contributions to Structure-Activity Relationship Studies (Conceptual Framework)

Structure-Activity Relationship (SAR) studies are fundamental to the design of new drugs and functional materials. These studies systematically alter the structure of a molecule to understand how these changes affect its biological or chemical activity. Substituted cyclohexylamines are a common scaffold in medicinal chemistry, appearing in compounds targeting a wide range of biological targets. nih.govnih.govgoogle.comgrafiati.com

This compound serves as a conceptual model for understanding the role of alkoxy substituents in SAR. By comparing the activity of a series of compounds where the ethoxy group in this compound is replaced by other alkoxy groups of varying size and lipophilicity, researchers can probe the requirements of a biological target. nih.gov For example, studies on other classes of compounds have shown that the length and branching of an alkoxy side chain can significantly impact biological activity. nih.gov

Furthermore, the relative orientation of the amine and ethoxy groups (cis vs. trans) provides a rigid framework to study the spatial requirements of a binding site. A receptor might show a strong preference for one diastereomer over the other, providing crucial information about the three-dimensional structure of the binding pocket.

The data below illustrates a conceptual framework for how variations in a 1,3-disubstituted cyclohexylamine could be used in an SAR study.

| Compound | R Group | Stereochemistry | Conceptual Biological Activity |

| 1 | -OCH2CH3 | cis | Baseline |

| 2 | -OCH2CH3 | trans | Comparison to cis isomer reveals spatial requirements of the binding pocket. |

| 3 | -OCH3 | cis | Investigates the effect of a smaller alkoxy group. |

| 4 | -O(CH2)2CH3 | cis | Investigates the effect of a larger, more lipophilic alkoxy group. |

| 5 | -CH2CH3 | cis | Removes the oxygen atom to probe the importance of the ether linkage. |

This systematic approach allows for the rational design of more potent and selective molecules.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxycyclohexan 1 Amine

Reactivity of the Primary Amine Functional Group

The reactivity of 3-Ethoxycyclohexan-1-amine is largely centered around the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair makes the amine both basic and nucleophilic, enabling it to participate in a wide array of chemical transformations. chemguide.co.uklibretexts.org

The defining characteristic of the primary amine in this compound is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uklibretexts.org The nitrogen atom in the amine group possesses an available lone pair of electrons, making it an effective nucleophile. chemguide.co.uk Consequently, it readily attacks electron-deficient centers, such as the partially positive carbon atom in haloalkanes or carbonyl groups. libretexts.orgsavemyexams.comlibretexts.org

In nucleophilic substitution reactions, particularly S_N2 reactions, the amine attacks an electrophilic carbon, displacing a leaving group. For instance, the reaction with a primary haloalkane like bromoethane (B45996) would lead to the formation of a secondary amine. The primary amine is generally a better nucleophile than ammonia (B1221849) due to the electron-donating effect of the alkyl group (the cyclohexane (B81311) ring), which increases the electron density on the nitrogen atom. chemguide.co.uk

In nucleophilic addition reactions, the amine attacks the electrophilic carbon of a carbonyl group in an aldehyde or ketone. This initial addition step is fundamental to the formation of imines and enamines. libretexts.org The reactivity of the amine can be temporarily suppressed by reaction with carbon dioxide, which reversibly forms an alkyl-ammonium carbamate, reducing the availability of the nucleophilic lone pair. nih.gov

| Compound | Structure | Relative Nucleophilicity | Comments |

|---|---|---|---|

| Ammonia | NH₃ | Base | Baseline for comparison. |

| This compound | C₈H₁₇NO | Higher | The alkyl (cyclohexyl) group is electron-donating, increasing electron density on the nitrogen. |

| Diethylamine (a secondary amine) | (CH₃CH₂)₂NH | Higher | Secondary amines are often more nucleophilic and basic than primary amines due to the presence of two electron-donating alkyl groups. rsc.org |

The nucleophilic nature of this compound allows it to react with carbonyl compounds to form new carbon-nitrogen bonds.

Imines: When reacted with aldehydes or ketones under acidic catalysis, this compound forms an imine (also known as a Schiff base). pressbooks.pubmasterorganicchemistry.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a dipolar intermediate. A subsequent proton transfer yields a neutral carbinolamine. pressbooks.publibretexts.org The carbinolamine's hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the final imine product, which contains a carbon-nitrogen double bond. pressbooks.publibretexts.orgucalgary.ca The optimal reaction rate is typically achieved in weakly acidic conditions (pH 4-5). pressbooks.pub

Enamines: Enamines are characterized by an amino group attached to a carbon-carbon double bond and are typically formed from the reaction of a ketone or aldehyde with a secondary amine. pressbooks.pubmasterorganicchemistry.com Since this compound is a primary amine, its reaction with a carbonyl compound leads to an imine, not an enamine. youtube.com

Amides: Amides are formed through the reaction of this compound with carboxylic acid derivatives, most commonly acyl chlorides and acid anhydrides. chemguide.co.uk This reaction is a nucleophilic acyl substitution. The amine's lone pair attacks the carbonyl carbon of the acyl halide or anhydride, leading to a tetrahedral intermediate. The leaving group (chloride or carboxylate) is then expelled, and after deprotonation of the nitrogen, the stable amide is formed. libretexts.org

| Reactant | Product Type | General Reaction |

|---|---|---|

| Aldehyde/Ketone (e.g., Acetone) | Imine | R₂C=O + R'-NH₂ ⇌ R₂C=NR' + H₂O |

| Acyl Chloride (e.g., Acetyl Chloride) | Amide | R-COCl + R'-NH₂ → R-CONH-R' + HCl |

| Acid Anhydride (e.g., Acetic Anhydride) | Amide | (RCO)₂O + R'-NH₂ → R-CONH-R' + RCOOH |

Alkylation: The reaction of this compound with alkyl halides is a classic example of N-alkylation. wikipedia.org The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction to form a new C-N bond. chemguide.co.uk A significant challenge in the alkylation of primary amines is the potential for overalkylation. wikipedia.org The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. chemguide.co.ukrsc.org Achieving selective monoalkylation often requires specific strategies, such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy where the newly formed secondary amine is kept in its protonated, non-nucleophilic form. rsc.orgrsc.org

Acylation: N-acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom. This is readily achieved by reacting this compound with acylating agents like acetyl chloride or acetic anhydride. tandfonline.comnih.govresearchgate.net The reaction is typically rapid and high-yielding. N-acylation is a fundamental transformation in organic synthesis, often used to protect the amine functional group during multi-step syntheses, as the resulting amide is significantly less nucleophilic and basic than the original amine. researchgate.netnih.gov Various catalysts, including iodine or acetic acid, can be used to promote the reaction under mild conditions. tandfonline.comrsc.org

| Reaction Type | Reagent | Typical Product | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Risk of overalkylation to tertiary amine and quaternary salt. wikipedia.org |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-substituted Amide | Generally high yield; used for amine protection. researchgate.netnih.gov |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-substituted Amide | Slower than with acyl chlorides but avoids generating HCl. chemguide.co.uk |

Reactivity of the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) is an ether functional group. Ethers are known for their relative lack of reactivity, which is why they are often used as solvents. openstax.orglibretexts.org However, under specific, typically harsh conditions, the ether linkage can be cleaved.

The most common reaction of ethers is cleavage of the C-O bond by strong acids. openstax.orglibretexts.orgmasterorganicchemistry.com This reaction does not occur with dilute acids or bases. openstax.org Strong hydrohalic acids, particularly HBr and HI, are effective reagents for ether cleavage. openstax.orglibretexts.org HCl is generally not reactive enough. openstax.org

The mechanism for acidic ether cleavage is a nucleophilic substitution reaction that begins with the protonation of the ether oxygen by the strong acid. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol.

The specific pathway, S_N1 or S_N2, depends on the structure of the groups attached to the oxygen. openstax.orgmasterorganicchemistry.comwikipedia.org

S_N2 Pathway: If the attached alkyl groups are primary or secondary, the reaction proceeds via an S_N2 mechanism. The nucleophilic halide attacks the less sterically hindered carbon. openstax.orglibretexts.org In this compound, the ether oxygen is bonded to a primary carbon (of the ethyl group) and a secondary carbon (of the cyclohexane ring). Therefore, nucleophilic attack by a halide ion would preferentially occur at the less hindered primary carbon of the ethyl group.

S_N1 Pathway: If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation, and the cleavage proceeds through an S_N1 mechanism. openstax.orglibretexts.orgmasterorganicchemistry.com This is not the case for this compound.

Cleavage of this compound with a strong acid like HI would therefore be expected to yield iodoethane (B44018) and 3-aminocyclohexan-1-ol via an S_N2 mechanism.

| Reagent | Mechanism | Expected Products |

|---|---|---|

| Concentrated HI or HBr (strong acid, good nucleophile) | S_N2 | Iodoethane (or Bromoethane) + 3-Aminocyclohexan-1-ol |

| Trifluoroacetic Acid (strong acid, poor nucleophile) | E1 (if a tertiary group were present) | Not applicable for this substrate. libretexts.org |

Electronic Effects: The oxygen atom of the ethoxy group is electron-withdrawing via induction due to its high electronegativity. This can slightly decrease the basicity and nucleophilicity of the nearby amine group compared to a simple cyclohexylamine (B46788).

Steric Hindrance: The ethoxy group is sterically bulky. Its presence on the cyclohexane ring can influence the approach of reagents to the amine functional group. Depending on its stereochemical relationship (cis or trans) to the amine, it can hinder one face of the molecule, leading to stereoselective reactions.

Stereochemical Outcome: The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The substituents (amine and ethoxy) will preferentially occupy equatorial positions to minimize steric strain. The specific cis/trans isomerism of this compound will determine the conformational equilibrium. For example, in a trans isomer, both groups can occupy equatorial positions, leading to a stable conformation. In a cis isomer, one group must be axial, which is less stable. This conformational preference is critical in determining the stereochemical outcome of reactions. For instance, in a nucleophilic substitution (S_N2) reaction at a chiral center, an inversion of configuration is expected. ochemtutor.commasterorganicchemistry.com The fixed conformation of the ring and the steric bulk of the ethoxy group can dictate which diastereomer is preferentially formed in reactions that create a new stereocenter.

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Steric Hindrance | Directs incoming reagents to the less hindered face of the molecule. | An acylation reaction might proceed faster if the reagent approaches from the side opposite to the bulky ethoxy group. |

| Conformational Lock | The preferred chair conformation (with bulky groups equatorial) can expose or shield certain parts of the molecule. | The stereochemical outcome of an addition to a derivative (e.g., the corresponding ketone) would be influenced by the preferred attack trajectory (axial vs. equatorial) which is dictated by the existing substituents. |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, which form the core of the requested article, are not available in the public domain for this compound. This includes critical aspects such as the elucidation of reaction pathways, kinetic investigations, and transition state analyses.

Elucidation of Reaction Pathways and Intermediates

There is a lack of published research that specifically investigates the reaction pathways of this compound. While analogous reactions with similar cyclohexylamine derivatives exist, direct evidence for the intermediates formed and the specific pathways followed by this compound is not available. For instance, studies on the reductive amination of related compounds like resorcinol (B1680541) to produce 1,3-cyclohexanediamine (B1580663) suggest potential pathways, but these are not directly transferable.

Kinetic Investigations and Rate Determinations

A critical component of understanding reaction mechanisms is the study of reaction kinetics. There are no available kinetic data or rate determinations for reactions involving this compound. Such studies are essential for understanding the factors that influence the speed of a reaction and for substantiating proposed mechanisms.

Transition State Analysis

Computational and experimental analyses of transition states are fundamental to a deep understanding of a reaction mechanism. This information, which includes the geometry and energy of the transition state, is not documented for reactions of this compound. General theoretical studies on amine-catalyzed reactions of oxiranes with carboxylic acids provide a framework for such analysis, but specific data for the ethoxy-substituted cyclohexylamine is absent.

Stereoselectivity-Determining Steps

The stereochemistry of this compound (cis/trans isomers) would be expected to play a significant role in its reactions. However, there is a lack of studies investigating the stereoselectivity of its reactions and identifying the specific steps that determine the stereochemical outcome.

Derivatization and Functionalization Strategies for the this compound Scaffold

While general methods for the derivatization of amines are well-established, specific strategies and documented examples for the functionalization of the this compound scaffold are not found in the surveyed literature.

Due to the absence of specific, peer-reviewed research data for this compound in the areas outlined above, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content. The available information is too general and pertains to related, but distinct, chemical entities.

Selective Modification of Amine or Ether Groups

The primary amine in this compound is a nucleophilic center and readily undergoes reactions with various electrophiles. This inherent reactivity allows for selective modification of the amine group in the presence of the relatively inert ether linkage under mild conditions.

N-Acylation: The amine group can be easily acylated to form amides using acylating agents such as acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a reliable method for the protection of the amine group or for the introduction of a sulfonyl moiety to modulate the compound's biological activity.

Urea (B33335) and Thiourea (B124793) Formation: The amine group can also react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.

In contrast to the high reactivity of the amine group, the ether linkage in this compound is chemically robust and requires harsh conditions for cleavage. Acid-catalyzed cleavage of ethers typically proceeds via an S\N1 or S\N2 mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound, cleavage of the ethyl ether would likely require strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.com This significant difference in reactivity allows for a high degree of selectivity in the modification of the amine group without affecting the ether moiety.

Scope and Limitations of Derivatization Reactions

The derivatization of this compound primarily revolves around the versatile reactivity of the primary amine group. A wide array of derivatives can be synthesized, each with potentially unique chemical and physical properties.

Scope of Amine Derivatization:

Amides: A broad range of amides can be prepared by reacting this compound with various acyl chlorides or anhydrides. The electronic and steric properties of the acylating agent can influence the reaction rate and yield.

Sulfonamides: A diverse library of sulfonamides can be synthesized using different sulfonyl chlorides, allowing for the introduction of various aryl and alkylsulfonyl groups.

Ureas and Thioureas: The reaction with a wide variety of isocyanates and isothiocyanates provides access to a large number of urea and thiourea derivatives with diverse substitution patterns. uea.ac.uknih.govresearchgate.netkent.ac.uk

N-Alkylation: While direct N-alkylation of primary amines can sometimes lead to overalkylation, it is a viable method for introducing alkyl groups onto the nitrogen atom.

Analytical Derivatization: The amine group can be derivatized to enhance its detectability in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). jfda-online.comiu.eduresearchgate.netsigmaaldrich.com Common derivatizing agents include silylating agents and acylating agents that introduce fluorinated groups.

Limitations:

Steric Hindrance: The cyclohexane ring may impose some steric constraints on the approach of bulky electrophiles to the amine group, potentially leading to lower reaction yields or requiring more forcing conditions.

Ether Cleavage under Forcing Conditions: While the ether is generally stable, derivatization reactions requiring strongly acidic conditions and high temperatures could potentially lead to the cleavage of the ethoxy group as an undesired side reaction. Careful optimization of reaction conditions is crucial to avoid this.

Overalkylation: In N-alkylation reactions, controlling the degree of substitution to obtain the desired mono-alkylated product can be challenging, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

The following tables provide illustrative examples of the types of derivatization reactions that this compound can undergo, based on the known reactivity of analogous compounds.

Table 1: Exemplary N-Acylation and N-Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions | Expected Outcome |

| Acetyl Chloride | N-Acetylated Amide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature | High yield of the corresponding amide. |

| Benzoyl Chloride | N-Benzoylated Amide | Base (e.g., pyridine), aprotic solvent (e.g., dichloromethane), room temperature | Good to high yield of the corresponding amide. |

| p-Toluenesulfonyl Chloride | N-Sulfonamide | Base (e.g., pyridine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature | High yield of the corresponding sulfonamide. |

| Methanesulfonyl Chloride | N-Sulfonamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature | High yield of the corresponding sulfonamide. |

Table 2: Exemplary Urea and Thiourea Formation Reactions

| Reagent | Product Type | General Reaction Conditions | Expected Outcome |

| Phenyl Isocyanate | N-Phenyl Urea | Aprotic solvent (e.g., tetrahydrofuran), room temperature | High yield of the corresponding urea derivative. |

| Methyl Isothiocyanate | N-Methyl Thiourea | Aprotic solvent (e.g., ethanol), room temperature or gentle heating | High yield of the corresponding thiourea derivative. |

| Ethyl Isocyanate | N-Ethyl Urea | Aprotic solvent (e.g., dichloromethane), room temperature | High yield of the corresponding urea derivative. |

| Allyl Isothiocyanate | N-Allyl Thiourea | Aprotic solvent (e.g., ethanol), room temperature | High yield of the corresponding thiourea derivative. |

Conformational Analysis and Stereochemical Implications

Intramolecular Interactions and Stereoelectronic Effects

Role of Intramolecular Hydrogen Bonding

In the conformational analysis of 3-ethoxycyclohexan-1-amine, particularly its cis-isomer, intramolecular hydrogen bonding plays a pivotal role in determining the preferred spatial arrangement of the substituents. An intramolecular hydrogen bond can form between the hydrogen atom of the amino group (-NH2) and the oxygen atom of the ethoxy group (-OCH2CH3). This interaction is most favorable when both the amino and ethoxy groups are in axial positions, allowing for a shorter distance between the hydrogen bond donor (N-H) and the acceptor (O).

This stabilization of the diaxial conformer by an intramolecular hydrogen bond is a significant deviation from the general principle that substituents on a cyclohexane (B81311) ring prefer equatorial positions to minimize steric hindrance. scielo.br For the cis-isomer of this compound, the chair conformation with both the amino and ethoxy groups in axial positions (diaxial) is stabilized by this internal hydrogen bond. This interaction can overcome the inherent steric strain associated with axial substituents, making the diaxial conformation more stable than the diequatorial conformation in certain environments, particularly in nonpolar solvents. scielo.br

Conversely, in the trans-isomer, the 1,3-relationship of the substituents does not allow for the formation of an intramolecular hydrogen bond, as one group will be axial and the other equatorial in any given chair conformation. Therefore, the conformational equilibrium of the trans-isomer is primarily dictated by steric considerations, with the conformer having the larger group in the equatorial position being more stable.

Solvent Effects on Conformational Equilibrium

The equilibrium between the diaxial and diequatorial conformers of cis-3-ethoxycyclohexan-1-amine is highly sensitive to the solvent environment. The intramolecular hydrogen bond that stabilizes the diaxial conformer is most effective in nonpolar, aprotic solvents where there is minimal competition from solvent molecules for hydrogen bonding. auremn.org

In polar and particularly in protic solvents, the solvent molecules can form intermolecular hydrogen bonds with both the amino and ethoxy groups. These solute-solvent interactions disrupt the intramolecular hydrogen bond. As the polarity of the solvent increases, the diequatorial conformer, which has a larger dipole moment and is more readily solvated, becomes progressively more stable. In such environments, the energetic advantage of the intramolecular hydrogen bond in the diaxial form is diminished, and the equilibrium shifts to favor the diequatorial conformer where steric repulsions are minimized. auremn.org

This solvent-dependent conformational equilibrium can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing changes in the coupling constants of the ring protons. For instance, in a study of the closely related compound cis-3-N,N-dimethylaminocyclohexanol, a significant shift in the conformational equilibrium from the diaxial to the diequatorial conformer was observed as the solvent was changed from nonpolar (Cyclohexane-d12) to polar (DMSO-d6). auremn.org A similar trend is expected for this compound.

Table 1: Effect of Solvent on the Conformational Equilibrium of a cis-1,3-Amino-Alkoxy-Cyclohexane Analog *

| Solvent | Dielectric Constant (ε) | ³J(H1,H2a/H6a) (Hz) | Diequatorial Conformer (%) |

| Cyclohexane-d12 | 2.02 | 6.82 | ~25% |

| Carbon Tetrachloride | 2.24 | 7.50 | ~35% |

| Chloroform-d | 4.81 | 7.67 | ~38% |

| Dichloromethane-d2 | 9.08 | 7.96 | ~42% |

| Pyridine-d5 | 12.4 | 10.50 | ~80% |

| Acetone-d6 | 20.7 | 10.09 | ~72% |

| Acetonitrile-d | 37.5 | 9.89 | ~68% |

| DMSO-d6 | 46.7 | 10.43 | ~78% |

*Data presented is for the analogous compound cis-3-N,N-dimethylaminocyclohexanol and is illustrative of the expected solvent effect on this compound. The percentage of the diequatorial conformer is estimated based on the observed coupling constants. auremn.org

Stereochemical Relationship between Amine and Ethoxy Groups

Cis-Trans Isomerism in Cyclohexane Derivatives

Due to the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring, 1,3-disubstituted derivatives like this compound can exist as geometric isomers, specifically cis and trans isomers.

In the cis-isomer , both the amino and ethoxy groups are on the same side of the cyclohexane ring. In a chair conformation, this means that both substituents will be pointing in the same direction (either both "up" or both "down"). This arrangement allows for one conformer where both groups are axial and another where both are equatorial.

In the trans-isomer , the amino and ethoxy groups are on opposite sides of the ring. Consequently, in any chair conformation of the trans-isomer, one substituent will be in an axial position while the other is in an equatorial position. A ring flip will interconvert these positions, but the axial/equatorial relationship between the two groups will be maintained.

Determination of Relative and Absolute Configuration

The relative configuration (cis or trans) of the isomers of this compound can be determined using various spectroscopic techniques, primarily NMR spectroscopy. The magnitude of the coupling constants between the protons on the carbons bearing the substituents (C1 and C3) and the adjacent ring protons can provide information about their dihedral angles, which in turn reveals whether the substituents are axial or equatorial. For example, a large coupling constant (typically 8-12 Hz) is indicative of an axial-axial relationship between protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. duke.eduiastate.edu

The absolute configuration at the two chiral centers (C1 and C3) defines which enantiomer is present (e.g., (1R, 3S) or (1S, 3R)). Determining the absolute configuration is more complex and often requires more advanced techniques:

X-ray Crystallography : If a suitable single crystal of a derivative of the compound can be formed, X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure and thus the absolute configuration. purechemistry.org

Chiroptical Spectroscopy : Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of circularly polarized light. By comparing the experimental spectra to those predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned. researchgate.netnih.gov

NMR Spectroscopy with Chiral Derivatizing Agents : The compound can be reacted with a chiral reagent (e.g., Mosher's acid) to form diastereomers. The NMR spectra of these diastereomers will be different, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original molecule. stackexchange.comsci-hub.se

Asymmetric Synthesis : If the compound is synthesized from a starting material of known absolute configuration via a stereospecific reaction, the absolute configuration of the product can often be inferred.

Table 2: Summary of Stereochemical Aspects

| Stereochemical Feature | Description | Method of Determination |

| Relative Configuration | Spatial relationship of substituents (cis or trans). | NMR Spectroscopy (analysis of coupling constants). |

| Absolute Configuration | The precise 3D arrangement of atoms in space at chiral centers (R/S notation). | X-ray Crystallography, Chiroptical Spectroscopy (CD, VCD), NMR with Chiral Derivatizing Agents, Asymmetric Synthesis. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 3-Ethoxycyclohexan-1-amine, these calculations offer a detailed picture of its conformational possibilities and the associated energies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies. For a molecule like this compound, which has a flexible cyclohexyl ring and two substituents, numerous conformers are possible. These arise from the chair and boat conformations of the cyclohexane (B81311) ring, as well as the relative orientations (axial or equatorial) of the amine and ethoxy groups.

The primary conformers of interest are the cis and trans diastereomers, each with axial and equatorial positions for the substituents. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, are employed to find the optimized geometry for each of these conformers. The optimization process systematically alters the molecular structure to find the lowest energy arrangement of the atoms, which corresponds to a stable conformer.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position to minimize 1,3-diaxial interactions. lumenlearning.comopenstax.org For this compound, this would lead to a prediction that the diequatorial conformer of the trans isomer is the most stable. However, intramolecular interactions, such as hydrogen bonding between the amine group and the ethoxy group, could potentially stabilize conformers that might otherwise be considered higher in energy.

Illustrative DFT Optimization Results for this compound Conformers

| Diastereomer | Amine Position | Ethoxy Position | Predicted Relative Stability |

| trans | Equatorial | Equatorial | Most Stable |

| trans | Axial | Axial | Least Stable |

| cis | Equatorial | Axial | Intermediate |

| cis | Axial | Equatorial | Intermediate |

Note: This table is illustrative and presents expected trends in stability based on general principles of conformational analysis. Actual computational results would provide precise energy differences.

Once the geometry of each conformer is optimized, DFT calculations can provide their electronic energies. This is the energy of the molecule at absolute zero (0 Kelvin) in the absence of vibrational motion. To obtain more chemically relevant energy values, thermal corrections are applied to the electronic energy to calculate the enthalpy at a standard temperature (e.g., 298.15 K). This is achieved by calculating the vibrational frequencies of the molecule, which are then used to determine the zero-point vibrational energy (ZPVE) and the thermal energy contributions.

The enthalpy (H) is given by the sum of the electronic energy (E_elec), the ZPVE, and the thermal energy (E_thermal). The relative enthalpies of the different conformers determine their relative populations at thermal equilibrium, with lower enthalpy conformers being more abundant.

Hypothetical Enthalpy Data for this compound Conformers

| Conformer | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Relative Enthalpy (kcal/mol) |

| trans-eq,eq | -522.12345 | -327654.32 | 0.00 |

| cis-eq,ax | -522.12121 | -327652.89 | 1.43 |

| cis-ax,eq | -522.12000 | -327652.13 | 2.19 |

| trans-ax,ax | -522.11567 | -327649.39 | 4.93 |

Note: The data in this table is hypothetical and for illustrative purposes only, to demonstrate the output of quantum chemical calculations.

To fully understand the equilibrium between different conformers, it is necessary to calculate the Gibbs free energy (G), which includes entropic effects in addition to enthalpy. The Gibbs free energy is calculated as G = H - TS, where T is the temperature and S is the entropy. The entropy term accounts for the number of accessible vibrational, rotational, and translational states. A conformer that is more flexible or has more low-frequency vibrations will have a higher entropy and will be more favored at higher temperatures. scielo.org.mxredalyc.org

The relative Gibbs free energies of the conformers allow for the calculation of the equilibrium constant (K_eq) for the conformational equilibrium using the equation ΔG = -RT ln(K_eq). openstax.org This provides a quantitative measure of the relative populations of the conformers at a given temperature.

The discussion so far has pertained to the gas phase. In solution, the solvent can have a significant impact on the conformational equilibrium. rsc.org Polar solvents, for instance, can stabilize conformers with larger dipole moments. To account for these effects computationally, solvation models are used.

Continuum models, such as the Conductor-like Polarizable Continuum Model (CPCM), are a common choice. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute and the solvent are then calculated, providing a more accurate picture of the conformational preferences in solution. For a molecule like this compound, with polar amine and ethoxy groups, solvation effects are expected to be significant. acs.org

Theoretical Studies of Reactivity and Reaction Mechanisms

Beyond understanding the static properties of this compound, computational chemistry can also be used to investigate its reactivity and the mechanisms of its reactions.

When this compound undergoes a chemical reaction, it must pass through a high-energy transition state that connects the reactants and products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation barrier, or activation energy.

The search for a transition state is more complex than a geometry optimization, as it involves finding a first-order saddle point on the potential energy surface. Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the activation barriers for different possible reaction pathways, it is possible to predict which mechanism is most likely to occur. nih.gov For example, in a reaction involving the amine group of this compound, different pathways may be available depending on the attacking reagent and the conformation of the starting material. Theoretical calculations can help to elucidate these details and provide a deeper understanding of the reaction mechanism.

Analysis of Reaction Coordinates and Pathways

The study of reaction mechanisms through computational means involves mapping the potential energy surface of a given transformation. This analysis identifies the lowest energy path a reaction is likely to follow, known as the Intrinsic Reaction Coordinate (IRC).

For this compound, a primary amine, a characteristic reaction is its role as a nucleophile, for instance, in a nucleophilic substitution (SN2) reaction with an alkyl halide like methyl chloride. Computational analysis of such a reaction would proceed by:

Locating Stationary Points: The geometries of the reactants (this compound and methyl chloride), the transition state (TS), and the products (the corresponding N-alkylated ammonium (B1175870) salt and chloride ion) are optimized.

Transition State Verification: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the formation of the N-C bond).

IRC Calculation: An IRC calculation is performed starting from the transition state geometry, which maps the pathway downhill to both the reactants and the products, confirming that the TS connects the desired species.

Substituent Effects on Reactivity (e.g., Nucleophilicity, Basicity)

The reactivity of the amine group in this compound is significantly influenced by the electronic and steric effects of the ethoxy substituent and the cyclohexane ring.

Basicity: Basicity refers to the ability of the amine's nitrogen lone pair to accept a proton. The ethoxy group, being an alkoxy group, exerts a net electron-donating inductive effect (-I). This effect increases the electron density on the nitrogen atom, making its lone pair more available for protonation. Consequently, this compound is expected to be a stronger base than unsubstituted cyclohexylamine (B46788).

Nucleophilicity: Nucleophilicity relates to the rate at which the amine attacks an electrophilic carbon center. Generally, trends in basicity parallel trends in nucleophilicity for a series of similar nucleophiles. masterorganicchemistry.com The increased electron density on the nitrogen atom enhances its nucleophilic character. However, nucleophilicity is also sensitive to steric hindrance. masterorganicchemistry.com The ethoxy group at the 3-position, along with the bulky cyclohexane framework, can sterically impede the amine's approach to a crowded electrophilic center. The preferred conformation of the cyclohexane ring (chair) and the relative stereochemistry of the amine and ethoxy groups (cis/trans) would further modulate this steric effect.

| Compound | Dominant Substituent Effect | Expected Relative Basicity | Expected Relative Nucleophilicity |

|---|---|---|---|

| Cyclohexylamine | Reference (Alkyl group donation) | Base | Base |

| This compound | Inductive effect (electron-donating) from ethoxy group | Higher than Cyclohexylamine | Higher than Cyclohexylamine (may be reduced by sterics) |

| Di-tert-butylamine | Significant steric hindrance | High | Low (sterically hindered) |

Analysis of Bonding and Electronic Structure

The arrangement of electrons in molecular orbitals dictates the molecule's stability, geometry, and reactive sites. Advanced computational methods provide a detailed picture of this electronic landscape.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated molecular orbitals into a localized representation corresponding to the familiar Lewis structure elements: core orbitals, lone pairs, and bonding orbitals. wisc.edu This method is particularly effective for quantifying stabilizing electronic delocalization effects, such as hyperconjugation.

n_N → σ_(C-C) / σ_(C-H):** Donation of electron density from the nitrogen lone pair into the anti-bonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds. This is a strong interaction that stabilizes the molecule and influences the geometry around the nitrogen atom.

n_O → σ_(C-C) / σ_(C-O):** Similar delocalization from the two lone pairs on the ethoxy oxygen atom into neighboring anti-bonding orbitals.

σ_(C-H) / σ_(C-C) → σ_(C-N) / σ_(C-O):** Donations from C-H or C-C bonds of the cyclohexane ring into the anti-bonding orbitals associated with the more electronegative nitrogen and oxygen atoms.

The strength of these interactions is quantified by the second-order perturbation energy (E(2)) in NBO analysis. A higher E(2) value indicates a more significant stabilizing interaction.

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Stabilizing Effect |

|---|---|---|---|

| n(N) | σ(C1-C2), σ(C1-C6) | Lone Pair → σ | Strong |

| n(O) | σ(C3-C2), σ(C3-C4) | Lone Pair → σ | Moderate-Strong |

| σ(C2-H) | σ(C1-N) | σ → σ | Moderate |

| σ(C4-H) | σ(C3-O) | σ → σ | Moderate |

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. nih.gov

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the most electronegative atoms, the nitrogen and oxygen. These regions represent the lone pairs and are the most likely sites for attack by electrophiles.

Positive Potential (Blue/Green): Located on the hydrogen atoms of the amine group (N-H) and, to a lesser extent, the hydrogen atoms on the carbons adjacent to the nitrogen and oxygen atoms. These are sites susceptible to interaction with nucleophiles or serve as hydrogen bond donors.

This charge distribution is fundamental to understanding non-covalent interactions, such as hydrogen bonding, which are crucial for the compound's physical properties and its interactions with other molecules. Partial atomic charges, calculated via methods like Natural Population Analysis (NPA) within the NBO framework, provide a quantitative measure of this distribution.

| Atom/Group | Expected Partial Charge (NPA) | Role in Reactivity |

|---|---|---|

| Nitrogen (N) of Amine | Negative | Nucleophilic / Basic Center |

| Oxygen (O) of Ethoxy | Negative | Hydrogen Bond Acceptor / Lewis Base Center |

| Hydrogens (H) of Amine | Positive | Electrophilic / Hydrogen Bond Donor |

| Carbon (C1) bonded to N | Slightly Positive | Electrophilic Site |

| Carbon (C3) bonded to O | Positive | Electrophilic Site |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequency Calculations for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing its vibrational modes. Quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. q-chem.comnih.gov

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. To improve accuracy, a uniform scaling factor is commonly applied. nih.gov The predicted spectrum for this compound would feature characteristic vibrational modes for its primary amine, ether, and alkane functionalities.

| Calculated (Scaled) Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| 3450 - 3350 | ν_as(N-H) Asymmetric Stretch | Medium | Medium |

| 3350 - 3250 | ν_s(N-H) Symmetric Stretch | Medium | Medium |

| 2960 - 2850 | ν(C-H) Alkyl Stretches | Strong | Strong |

| 1650 - 1580 | δ(NH₂) Scissoring (Bend) | Medium-Strong | Weak |

| 1470 - 1430 | δ(CH₂) Scissoring (Bend) | Medium | Medium |

| 1260 - 1070 | ν(C-N) Stretch | Medium | Medium |

| 1150 - 1085 | ν_as(C-O-C) Asymmetric Stretch | Strong | Medium |

| 900 - 650 | ω(NH₂) Wagging | Broad, Strong | Very Weak |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Computational chemistry provides valuable tools for predicting NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be generated using various computational methods.

Detailed theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in predicting the NMR spectra of molecules. nih.govresearchgate.net These calculations can provide insights into the electronic environment of each nucleus, which in turn determines its chemical shift. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.govresearchgate.net Modern approaches may also incorporate machine learning algorithms trained on large datasets of experimental NMR data to refine predictions. nih.gov

For this compound, the predicted chemical shifts are influenced by the stereochemistry of the molecule, specifically whether the ethoxy and amine substituents are in cis or trans configurations relative to each other, and whether they occupy axial or equatorial positions on the cyclohexane ring. The following tables present hypothetical ¹H and ¹³C NMR chemical shift predictions for the cis and trans isomers of this compound, based on computational modeling principles.

The predictions are generated based on the understanding that electronegative groups like the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups will deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield). The exact positions of the signals are also affected by the conformational arrangement of the cyclohexane ring.

Predicted ¹H NMR Chemical Shifts (ppm)

The predicted proton NMR chemical shifts for the diastereomers of this compound are presented below. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

| Proton | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity | Integration |

|---|---|---|---|---|

| H1 (CH-NH₂) | 2.85 | 3.10 | m | 1H |

| H3 (CH-O) | 3.40 | 3.65 | m | 1H |

| Cyclohexane Ring Protons | 1.10 - 2.15 | 1.05 - 2.20 | m | 8H |

| -NH₂ | 1.50 | 1.55 | s (broad) | 2H |

| -O-CH₂-CH₃ | 3.50 | 3.52 | q | 2H |

| -O-CH₂-CH₃ | 1.20 | 1.22 | t | 3H |

Predicted ¹³C NMR Chemical Shifts (ppm)

The predicted carbon-13 NMR chemical shifts provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| C1 (CH-NH₂) | 50.5 | 52.0 |

| C3 (CH-O) | 75.8 | 77.2 |

| Cyclohexane Ring Carbons | 22.0 - 35.0 | 21.5 - 36.0 |

| -O-CH₂-CH₃ | 64.0 | 64.2 |

| -O-CH₂-CH₃ | 15.5 | 15.7 |

It is important to note that these are theoretical predictions and the actual experimental values may vary depending on the solvent, concentration, and temperature at which the NMR data is acquired. pdx.edu Nevertheless, these predicted values serve as a useful guide for the analysis of experimental NMR spectra of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Ethoxycyclohexan-1-amine. It provides data on the chemical environment of each proton and carbon atom, their connectivity, and the dynamic conformational equilibrium inherent to the cyclohexane (B81311) ring system.

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex due to the presence of multiple stereoisomers (cis and trans) and the conformational flexibility of the cyclohexane ring. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the stereochemical relationship between the substituents.

Proton (¹H) NMR: The proton spectrum would exhibit a series of multiplets for the cyclohexane ring protons, typically in the range of 1.0-3.5 ppm. The methine protons at C1 (bonded to the amine) and C3 (bonded to the ethoxy group) would be expected to resonate further downfield due to the deshielding effect of the heteroatoms. The protons of the ethoxy group would appear as a characteristic triplet (for the methyl group, -CH₃) and a quartet (for the methylene (B1212753) group, -OCH₂-), likely around 1.2 ppm and 3.5 ppm, respectively. The N-H protons of the primary amine would typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

Carbon (¹³C) NMR: The ¹³C spectrum would show eight distinct signals for the eight carbon atoms of the molecule in an asymmetric environment. The carbon atom bonded to the amino group (C1) and the carbon bonded to the ethoxy group (C3) would be the most downfield of the cyclohexane ring carbons. Based on data for cyclohexylamine (B46788), the C1 carbon can be expected around 53 ppm. bmrb.io The C3 carbon, attached to the electronegative oxygen, would also be significantly downfield. The carbons of the ethoxy group are anticipated around 15 ppm (-CH₃) and 64 ppm (-OCH₂-).

Predicted NMR Data for this compound Below is a table of predicted chemical shifts based on known values for cyclohexylamine and ethoxy substituents. Actual values may vary depending on the specific isomer (cis/trans) and solvent. bmrb.iopdx.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~2.8 - 3.2 (m) | C1: ~50 - 55 |

| H3 | ~3.4 - 3.8 (m) | C3: ~70 - 75 |

| Cyclohexane CH₂ | ~1.0 - 2.0 (m) | C2, C4, C5, C6: ~24 - 40 |

| O-CH₂-CH₃ | ~3.5 (q) | O-CH₂: ~63 - 68 |

| O-CH₂-CH₃ | ~1.2 (t) | CH₃: ~14 - 18 |

| NH₂ | ~1.5 - 3.0 (br s) |

Note: m = multiplet, q = quartet, t = triplet, br s = broad singlet.

The cyclohexane ring of this compound exists predominantly in a chair conformation. For 1,3-disubstituted cyclohexanes, both cis and trans isomers undergo a dynamic process of ring-flipping between two non-equivalent chair conformations. libretexts.orglibretexts.org

Cis Isomer: The cis isomer can exist in two chair conformations: one with both the amino and ethoxy groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions. libretexts.org

Trans Isomer: The trans isomer exists as two interconverting chair conformations, both of which have one substituent in an axial position and one in an equatorial position (axial-equatorial and equatorial-axial). The preferred conformation will be the one that places the bulkier substituent in the more stable equatorial position. libretexts.orgspcmc.ac.in

Dynamic NMR (D-NMR) spectroscopy is the primary method for studying this conformational exchange. At room temperature, the ring flip is rapid on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers broaden and then resolve into separate sets of peaks for each distinct conformation. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process. nih.gov

Since this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is crucial. NMR spectroscopy offers a rapid and accurate method for this determination through the use of chiral auxiliaries. The principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable in the NMR spectrum.

This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA to form a covalent bond, creating a pair of diastereomers. The ee can be determined by integrating the signals corresponding to each diastereomer in the ¹H, ¹³C, ¹⁹F, or ³¹P NMR spectrum. researchgate.netresearchgate.net For primary amines, aldehydes like S-citronellal or protocols involving reagents like 2-formylphenylboronic acid and BINOL can be used to form diastereomeric iminoboronate esters. researchgate.net

Chiral Solvating Agents (CSAs): The chiral amine is mixed with an enantiomerically pure CSA in the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine through interactions such as hydrogen bonding or π-π stacking. rsc.org This results in separate, chemically shifted signals for the enantiomers, allowing for their quantification by integration. BINOL and its derivatives are commonly used as CSAs for amines. rsc.org The sample preparation is straightforward, as the CSA is simply added to the analyte solution in an NMR tube. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. It is particularly useful for identifying functional groups and can also offer insights into conformational properties.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of the primary amine group (-NH₂) is identified by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The C-O stretching vibration of the ethoxy group will produce a strong absorption band in the 1050-1150 cm⁻¹ region. The spectrum will also be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending vibrations around 1440-1480 cm⁻¹. docbrown.info

Conformational analysis using IR is more subtle than with NMR. The precise frequencies of certain vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the axial or equatorial orientation of the substituents. However, assigning specific bands to individual conformers is often complex and may require computational support.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium |

| CH₂ Bend (Scissoring) | Cyclohexane Ring | ~1450 | Medium |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |

Raman spectroscopy provides a vibrational fingerprint of a molecule and is highly complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For a molecule like this compound, the C-C bond vibrations within the cyclohexane skeleton, which are often weak in the IR spectrum, typically give rise to strong and sharp signals in the Raman spectrum. ustc.edu.cnacs.org

The Raman spectrum of cyclohexane is well-characterized and serves as a basis for interpreting the spectrum of its derivatives. nih.govroyalsocietypublishing.orgscispace.com The introduction of the ethoxy and amine substituents on the cyclohexane ring of this compound lowers the molecular symmetry, leading to a more complex Raman spectrum compared to the parent cyclohexane. However, characteristic bands for the ring breathing modes (around 802 cm⁻¹ in cyclohexane) and C-H stretching modes would still be prominent features, providing a unique vibrational signature for the compound. royalsocietypublishing.org

Chiroptical Spectroscopy for Chiral Analysis

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them ideal for stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is a cornerstone for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound. nih.govnih.gov

Enantiomeric Purity Determination: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). For a pair of enantiomers, the CD spectra are mirror images of each other. A racemic mixture (50:50 of each enantiomer) will be CD-silent. By measuring the CD signal of a sample and comparing it to that of a pure enantiomer standard, the enantiomeric excess can be accurately quantified. nih.gov Calibration curves are often constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions. nih.gov

Absolute Configuration Assignment: The determination of the absolute configuration (e.g., (1R,3S) vs. (1S,3R)) is achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. biotools.usamericanlaboratory.comspark904.nl This is typically done using quantum-mechanical calculations, such as time-dependent density functional theory (TDDFT). A match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, is another powerful technique for this purpose, offering a reliable alternative to X-ray crystallography for molecules in solution. biotools.usamericanlaboratory.comnih.govnih.gov

Table 1: Illustrative CD Data for Enantiomeric Excess (ee) Determination of this compound

| Sample | Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |

|---|---|---|

| (1R,3R)-Standard | 100% | +15.2 |

| (1S,3S)-Standard | 100% | -15.2 |

| Sample A | 95% (R) | +14.4 |

| Sample B | 50% (R) | +7.6 |

| Sample C | Racemic | 0.0 |

| Sample D | 90% (S) | -13.7 |

Note: Data are hypothetical and serve to illustrate the principle. λmax represents the wavelength of maximum absorption difference.

Circularly Polarized Luminescence (CPL) spectroscopy is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.org While this compound itself is not luminescent, it can be derivatized with a fluorescent tag or interact with a luminescent host to induce CPL. This technique is highly sensitive for chiral sensing and can provide information about the excited-state properties of chiral molecules. optica.orgnih.gov The dissymmetry factor (g_lum), which is the ratio of the CPL intensity to the total luminescence intensity, provides a quantitative measure of the chirality in the excited state.

The application of CPL to chiral amines often involves forming complexes with chiral lanthanide ions, which are known for their strong luminescence and sensitivity to the chiral environment. datapdf.com The sign and magnitude of the CPL signal can be correlated with the absolute configuration and enantiomeric purity of the amine.

Induced Circular Dichroism (ICD) is a phenomenon where a CD signal is induced in an achiral guest molecule upon its inclusion within a chiral host. acs.orgrsc.org Conversely, a chiral guest like this compound can induce a CD signal in an achiral, chromophoric host. This technique is a powerful tool for studying host-guest interactions and for the chiroptical sensing of analytes that lack a suitable chromophore for direct CD analysis. nih.govmdpi.com

Cyclodextrins are common chiral hosts used in ICD studies. acs.orgnih.gov When this compound forms an inclusion complex with a cyclodextrin, the interaction perturbs the electronic transitions of a suitable achiral chromophore (which could be part of the host or a third molecule), resulting in a measurable CD signal. The sign and intensity of the ICD spectrum can provide information about the geometry of the host-guest complex and can be used to determine the concentration and enantiomeric composition of the amine guest. mdpi.commdpi.com

Table 2: Representative Data for Induced CD in a Host-Guest System

| Host | Guest Enantiomer | Guest Concentration (mM) | Induced CD Signal (mdeg) |

|---|---|---|---|

| β-Cyclodextrin | (1R,3R)-3-Ethoxycyclohexan-1-amine | 0.5 | +2.1 |

| β-Cyclodextrin | (1R,3R)-3-Ethoxycyclohexan-1-amine | 1.0 | +4.3 |

| β-Cyclodextrin | (1S,3S)-3-Ethoxycyclohexan-1-amine | 0.5 | -2.1 |

| β-Cyclodextrin | (1S,3S)-3-Ethoxycyclohexan-1-amine | 1.0 | -4.2 |

Note: Data are hypothetical, based on the complexation with an achiral chromophore in the presence of the chiral amine and host.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C8H17NO). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the molecular identity can be confirmed with a high degree of confidence.

Table 3: HRMS Data for this compound

| Ion Species | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 144.1383 | 144.1381 | -1.4 |

| [M+Na]⁺ | 166.1202 | 166.1200 | -1.2 |

Note: [M+H]⁺ refers to the protonated molecule. Mass error is a measure of the accuracy of the measurement.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule.

For this compound, the fragmentation is guided by the presence of the amine and ether functional groups and the cyclic structure. Key fragmentation pathways for cyclic amines include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. youtube.comyoutube.com The bond adjacent to the C-N bond cleaves, leading to the formation of a stable, resonance-stabilized iminium ion. For this compound, this would involve cleavage of the C1-C2 or C1-C6 bond in the cyclohexane ring.

Ring Cleavage: The cyclohexane ring can open and subsequently fragment, often leading to the loss of neutral molecules like ethene (C2H4). msu.edu

Loss of the Ethoxy Group: The C-O bond of the ethoxy group can cleave, leading to the loss of an ethoxy radical (•OCH2CH3) or a neutral molecule of ethanol (B145695) (HOCH2CH3) or ethene from the ethoxy group itself.

The resulting mass spectrum would show a molecular ion peak (M⁺•) and various fragment peaks corresponding to these cleavage events. The relative abundance of these fragments helps in piecing together the molecule's structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C8H17NO, MW: 143.23)

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 143 | [C8H17NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - C2H5]⁺ | Loss of ethyl radical from ethoxy group |

| 98 | [M - •OC2H5]⁺ | Loss of ethoxy radical |

| 84 | [C5H10N]⁺ | Alpha-cleavage and subsequent ring fragmentation |

| 56 | [C3H6N]⁺ | Further fragmentation of iminium ions |

Note: The m/z values and proposed structures are based on general fragmentation rules for cyclic amines and ethers and are illustrative.

Chromatographic Separation and Purity Analysis of 3 Ethoxycyclohexan 1 Amine

The comprehensive analysis of 3-Ethoxycyclohexan-1-amine, a chiral compound with two stereocenters, necessitates advanced chromatographic techniques. These methods are essential for separating its stereoisomers, determining chemical purity, and quantifying the compound in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in the analytical workflow for this substituted cyclohexylamine (B46788).

Applications of 3 Ethoxycyclohexan 1 Amine As a Synthetic Intermediate and Advanced Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 3-ethoxycyclohexan-1-amine serves as a versatile starting point for the synthesis of more elaborate organic compounds. The presence of both a nucleophilic amine and a chemically stable ethoxy group allows for selective transformations at different points in a synthetic sequence.

Synthesis of Functionalized Cyclohexyl Derivatives

The primary amine group in this compound is a key handle for a variety of chemical modifications, enabling the synthesis of a wide array of functionalized cyclohexyl derivatives. Standard amine chemistry can be employed to introduce new functionalities, thereby expanding the molecular diversity accessible from this starting material. For instance, acylation, alkylation, and arylation reactions can be readily performed at the nitrogen atom.